Florfenicol-d3 Amine
Description
Properties
Molecular Formula |
C₁₀H₁₁D₃FNO₃S |
|---|---|
Molecular Weight |
250.3 |
Synonyms |
(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl-d3)benzenemethanol; R-(R*,S*)]-α-(1-Amino-2-fluoroethyl)-4-(methylsulfonyl-d3)benzenemethanol; |
Origin of Product |
United States |
Synthetic Approaches and Isotopic Labeling Strategies for Florfenicol D3 Amine
Chemical Synthesis of Florfenicol (B1672845) Amine Precursors
The primary and most direct precursor for the synthesis of Florfenicol-d3 (B3026104) Amine is its non-labeled counterpart, Florfenicol Amine. The synthesis of Florfenicol Amine is commonly achieved through the hydrolysis of Florfenicol. wipo.intresearchgate.net This process involves cleaving the dichloroacetyl group from the amine function of the parent florfenicol molecule.
A typical laboratory-scale preparation uses florfenicol as the starting material and subjects it to hydrolysis under alkaline conditions. google.com The reaction can be carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a protic solvent like water, methanol, or ethanol. google.com The mixture is heated to facilitate the reaction, after which the product, Florfenicol Amine, can be isolated through processes like salting out, filtration, and drying. google.com This method is noted for its simplicity, high yield, and the high purity of the resulting product without requiring extensive purification steps. google.com Alternative multi-step synthetic routes starting from chiral precursors like D,L-threo-3-(4-methylthiophenyl)-serinate hydrochloride have also been described for producing the core aminodiol structure of florfenicol and its amine. googleapis.comacs.org
Mechanisms and Methodologies for Deuterium (B1214612) Incorporation
Site-specific deuteration is essential for creating reliable internal standards, ensuring the label is in a stable position and provides the desired mass shift. brightspec.combrightspec.com Hydrogen Isotope Exchange (HIE) is a common and efficient method for achieving this, where C-H bonds are selectively replaced with C-D bonds. snnu.edu.cnacs.org
A patented method describes a direct synthesis route for stable-isotope labeled florfenicol amine via a hydrogen-deuterium exchange reaction. wipo.int This process begins with florfenicol amine, which is subjected to H/D exchange under alkaline conditions using a deuterium source, such as deuterium oxide (D₂O). wipo.intnih.gov The protons on the methyl group adjacent to the electron-withdrawing sulfonyl group (SO₂) are sufficiently acidic to be abstracted by a base, allowing for their exchange with deuterium from the solvent. This approach is advantageous due to its short synthetic route and high atom utilization. wipo.int
General strategies for site-selective deuteration often employ transition-metal catalysts. snnu.edu.cnresearchgate.net Catalysts based on iridium, ruthenium, or palladium can facilitate HIE at specific positions, including those adjacent to heteroatoms or on aryl rings, under mild conditions. snnu.edu.cnacs.org For example, attaching an acyl group to an amine can reduce the electron density on the nitrogen, preventing undesirable side reactions and allowing for deuteration at other sites under milder conditions. osti.gov While highly versatile, these metal-catalyzed methods may require more complex setups compared to the direct base-catalyzed exchange applicable to the florfenicol amine structure.
An alternative to direct H/D exchange is a bottom-up approach where a deuterated building block is first synthesized and then incorporated into the final molecule. ansto.gov.aueuropa.eu This strategy involves creating the deuterated methylsulfonylphenyl moiety first, followed by the construction of the aminodiol side chain.
This multi-step synthesis could commence with a deuterated methyl source, such as trideuteromethyl iodide (CD₃I). This reagent would be used to methylate a suitable sulfur-containing precursor, like 4-mercaptophenol, to form a deuterated thioether. Subsequent oxidation of the thioether to the corresponding sulfone yields the key intermediate, 4-(methylsulfonyl-d3)benzaldehyde or a related derivative. From this deuterated precursor, the rest of the florfenicol amine structure can be assembled through established synthetic pathways, such as those involving enzymatic reactions with transketolase and transaminase to stereoselectively form the aminodiol intermediate. acs.org While potentially longer, this method provides excellent control over the location and level of deuterium incorporation.
Site-Specific Deuteration Techniques
Purification and Characterization of Deuterated Analogs
Following synthesis, rigorous purification and characterization are mandatory to ensure the identity, chemical purity, and isotopic enrichment of Florfenicol-d3 Amine. ansto.gov.aunih.gov These steps are critical for its function as a reliable internal standard in quantitative analysis. lgcstandards.com
Purification is typically achieved using chromatographic techniques. europa.euansto.gov.au High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the final product to a high degree, often achieving purity levels of 98% or greater. wipo.intacs.org Flash chromatography may also be used for initial cleanup of the crude reaction mixture. ansto.gov.au
The characterization of the deuterated analog relies on a combination of spectroscopic and spectrometric methods. ansto.gov.aumdpi.com
| Carbon NMR (¹³C NMR) | Confirms the structure and can show changes in the signal of the deuterated carbon. ansto.gov.au | The signal for the methyl carbon will change from a quartet (in the unlabeled compound) to a multiplet due to C-D coupling, and its intensity will be reduced. |
A certificate of analysis for a deuterated standard typically provides data from these techniques, confirming a chemical and isotopic purity of ≥98%. wipo.intansto.gov.au
Table 2: Key Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Name | (1R, 2S)-2-amino-3-fluoro-1-(4-((methyl-d3)sulfonyl)phenyl)propan-1-ol | veeprho.com |
| Alternate Names | (αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl-d3)benzenemethanol | scbt.com |
| Molecular Formula | C₁₀H₁₁D₃FNO₃S | scbt.comlgcstandards.com |
| Molecular Weight | ~250.3 g/mol | scbt.comlgcstandards.com |
| Isotopic Label | Deuterium (³H or D) | medchemexpress.com |
Advanced Analytical Methodologies for Detection and Quantification of Florfenicol D3 Amine
Chromatographic Techniques
Chromatography is a cornerstone for the separation of florfenicol-d3 (B3026104) amine from other compounds in a sample. The choice of chromatographic technique is pivotal for achieving the desired resolution, sensitivity, and speed of analysis.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC is a widely adopted technique for the analysis of florfenicol (B1672845) amine and its deuterated internal standard, florfenicol-d3 amine, due to its high resolution, speed, and sensitivity. nih.govnih.gov UHPLC systems, by utilizing columns with smaller particle sizes (typically under 2 µm), generate significantly higher backpressures, leading to sharper peaks and improved separation efficiency compared to conventional HPLC.
In a validated UHPLC-MS/MS method for the simultaneous quantification of florfenicol and florfenicol amine in bull serum and seminal plasma, florfenicol-d3 was employed as the internal standard. nih.govresearchgate.net The separation was achieved on a BEH C18 reversed-phase column, which provided sharp and symmetrical peaks within a short chromatographic run time of 3.5 minutes. nih.govresearchgate.net Another study utilized a phenyl-hexyl column for the determination of florfenicol, its related compounds, and florfenicol amine in various animal-derived foods, achieving separation in less than 2 minutes. nih.gov The use of this compound as an internal standard in such methods helps to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.govresearchgate.netfrontiersin.org
Table 1: Exemplary UHPLC Method Parameters for Florfenicol Amine Analysis
| Parameter | Details | Reference |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100mm, 1.7 µm) | wur.nl |
| Mobile Phase | A: 0.01% formic acid in water (v/v) B: 0.01% formic acid in acetonitrile (B52724) (v/v) | wur.nl |
| Flow Rate | 0.4 mL/min | wur.nl |
| Run Time | 3.5 minutes | nih.govresearchgate.net |
| Internal Standard | Florfenicol-d3 | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Implementations
While UHPLC offers faster analysis, HPLC remains a robust and reliable technique for the quantification of florfenicol amine. mdpi.comresearchgate.net HPLC methods are frequently coupled with various detectors, including fluorescence and mass spectrometry, to achieve the necessary sensitivity and selectivity.
One study developed an HPLC method with fluorescence detection (HPLC-FLD) for the simultaneous detection of florfenicol, florfenicol amine, and other residues in eggs. mdpi.com The separation was performed on an XBridge BEH C18 column with an isocratic mobile phase. mdpi.com In another application, an SPE-HPLC-DAD (Solid-Phase Extraction-High-Performance Liquid Chromatography-Diode Array Detector) method was developed and validated for determining florfenicol and florfenicol amine in pig cerebrospinal fluid. researchgate.net These methods demonstrate the versatility of HPLC in analyzing florfenicol amine in diverse biological matrices.
Table 2: Representative HPLC Method Parameters for Florfenicol Amine Analysis
| Parameter | Details | Reference |
| Column | XBridge BEH C18 (4.6 mm × 150 mm, 5 µm) | mdpi.com |
| Mobile Phase | Isocratic: 0.01 M sodium dihydrogen phosphate, 0.005 M sodium dodecyl sulfate, and 0.1% triethylamine (B128534) (pH 4.8) in combination with acetonitrile (65:35, V/V) | mdpi.com |
| Detection | Fluorescence Detection (FLD) | mdpi.com |
| Linearity Range (FFA) | 0.05 to 5.00 µg/mL | researchgate.net |
| Limit of Detection (FFA) | 0.0100 µg/mL | researchgate.net |
Gas Chromatography (GC) Approaches
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), presents another powerful tool for the analysis of florfenicol amine. researchgate.netnih.gov Due to the polar nature of florfenicol amine, derivatization is typically required to increase its volatility for GC analysis. researchgate.netnih.gov
A sensitive and reliable method using GC with negative chemical ionization mass spectrometry (GC-NCI/MS) was developed for the simultaneous determination of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in poultry and porcine muscle and liver. nih.govresearchgate.net In this method, the target compounds were derivatized with BSTFA + 1% TMCS prior to analysis. nih.gov Another study on the detection of florfenicol and its metabolite florfenicol amine in fish samples also utilized GC-MS after derivatization. researchgate.net These methods highlight the capability of GC-MS to achieve low detection limits for florfenicol amine in complex food matrices.
Mass Spectrometric Detection
Mass spectrometry (MS) is the preferred detection method for the quantification of this compound due to its exceptional sensitivity, selectivity, and ability to provide structural information.
Tandem Mass Spectrometry (MS/MS) Principles and Applications
Tandem mass spectrometry (MS/MS) is a highly specific and sensitive detection technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment for quantifying this compound, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and matrix interferences, leading to very low limits of detection and quantification. scientificlabs.iedv-expert.org
Numerous validated LC-MS/MS methods have been developed for the quantification of florfenicol and florfenicol amine, where florfenicol-d3 is used as an internal standard. nih.govresearchgate.netnih.govnih.gov For instance, a method for determining total florfenicol residues as florfenicol amine in bovine tissues and eel utilized LC-MS/MS for analysis. nih.gov The high selectivity of the method was demonstrated by the absence of interfering peaks at the retention time of florfenicol amine. nih.gov The use of this compound as an internal standard in LC-MS/MS analysis ensures high accuracy and precision by compensating for any analyte loss during sample preparation and ionization suppression or enhancement effects. wur.nl
Table 3: Selected Reaction Monitoring (SRM) Transitions for Florfenicol Amine and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Florfenicol Amine | 248.0 | 130.0 (quantification) | ESI+ | researchgate.net |
| Florfenicol Amine | 248.0 | 230.0 (confirmation) | ESI+ | researchgate.net |
| This compound | 251.0 | 132.0 | ESI+ | wur.nl |
Electrospray Ionization (ESI) and Negative Chemical Ionization (NCI) Modes
The choice of ionization technique is crucial for achieving optimal sensitivity in mass spectrometric analysis. For the analysis of florfenicol amine and its deuterated analog, both electrospray ionization (ESI) and negative chemical ionization (NCI) have been successfully employed.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like florfenicol amine. nih.gov It is the most common ionization source used in LC-MS/MS methods for the analysis of this compound. Interestingly, while florfenicol and florfenicol-d3 are typically analyzed in negative ESI mode (ESI-), florfenicol amine produces a much stronger signal in the positive ESI mode (ESI+). nih.govunibo.it This necessitates rapid polarity switching during the chromatographic run when analyzing these compounds simultaneously. nih.gov A study quantifying florfenicol and florfenicol amine in bull serum and seminal plasma utilized a Waters XEVO TQ-S microtriple quadrupole mass spectrometer with an ESI source, setting the capillary voltage to +3.25 kV for florfenicol amine (in ESI+ mode). nih.gov
Negative Chemical Ionization (NCI) is a highly sensitive ionization technique often used in GC-MS. nih.govresearchgate.net It is particularly effective for compounds containing electronegative atoms, such as the fluorine atom in florfenicol and its amine metabolite. A GC-NCI/MS method was developed for the simultaneous determination of several amphenicols, including florfenicol amine, in poultry and porcine tissues, demonstrating the high sensitivity of this technique. nih.govresearchgate.net
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Techniques
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful MS/MS techniques used for quantifying specific target compounds in complex mixtures. These methods offer exceptional specificity by monitoring a particular precursor ion to product ion transition. In the context of this compound analysis, a triple quadrupole mass spectrometer is typically employed. The first quadrupole selects the protonated or deprotonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific fragment ion (the product ion) for detection. nih.gov
The use of Florfenicol-d3 as an internal standard is a common practice in methods developed for the quantification of Florfenicol and its metabolite, Florfenicol Amine. nih.gov This is because the deuterated standard co-elutes with the analyte and experiences similar ionization effects, but is distinguishable by its mass-to-charge ratio (m/z). nih.gov For the analysis of this compound itself, it often serves as an internal standard for the non-deuterated Florfenicol Amine. wur.nl
The selection of precursor and product ion transitions is critical for the specificity of the MRM method. For this compound, specific m/z transitions are monitored. Research has identified optimal MRM transitions and associated instrumental parameters, such as cone voltage and collision energy, which are essential for achieving maximum sensitivity and accuracy. nih.govwur.nl These parameters are typically optimized by infusing a standard solution of the analyte into the mass spectrometer. nih.gov
Below is a table summarizing typical MRM parameters used for the analysis of this compound and its related compounds.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Polarity | Reference |
| This compound | 251.0 | 132.0 | - | - | ESI+ | wur.nl |
| Florfenicol Amine | 248.0 | 130.0 | 40 | 21 | ESI+ | nih.gov |
| Florfenicol-d3 | 359.0 | 188.0 | - | - | ESI- | nih.gov |
| Florfenicol | 355.9 | 335.9 | 40 | 8 | ESI- | nih.gov |
| Florfenicol | 355.9 | 185.0 | 40 | 18 | ESI- | nih.gov |
Table 1: Representative MRM parameters for this compound and related compounds. Note: Specific values for cone voltage and collision energy for this compound were not detailed in the cited sources but would be optimized during method development.
Spectroscopic and Immunochemical Methods
While mass spectrometry is a dominant technique, spectroscopic and immunochemical methods offer alternative or complementary approaches for the analysis of drug metabolites.
Derivative Spectrofluorimetry in Analytical Contexts
For instance, derivative spectrofluorimetric methods have been developed for the analysis of the parent compound, Florfenicol, in the presence of its degradation products. nih.gov These methods demonstrate the power of derivative techniques to quantify a target analyte in a complex mixture. nih.gov Given that this compound possesses a fluorophore in its structure, it is theoretically possible to develop a derivative spectrofluorimetric method for its quantification. Such a method would involve the optimization of excitation and emission wavelengths, as well as the selection of the appropriate derivative order to maximize the signal-to-noise ratio and resolve potential interferences. The primary amine group in this compound could also be derivatized with a fluorogenic reagent like fluorescamine (B152294) or dansyl chloride to enhance its fluorescence properties, a common strategy in spectrofluorimetric analysis. jrespharm.comtandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Metabolite Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and high-throughput immunochemical technique. While direct ELISA kits for this compound are not commercially prominent, ELISAs have been developed for its non-deuterated counterpart, Florfenicol Amine, which is the major metabolite of Florfenicol. r-biopharm.com
The principle of these assays is typically a competitive immunoassay. r-biopharm.com In this format, a microtiter plate is coated with antibodies specific to Florfenicol Amine. The sample containing the analyte is added to the wells along with a fixed amount of enzyme-labeled Florfenicol Amine (conjugate). The unlabeled analyte from the sample and the enzyme-labeled conjugate compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com
The development of such an assay for this compound would follow similar principles. The key would be the generation of antibodies that can recognize this compound. Given the small structural difference between the deuterated and non-deuterated forms, it is likely that antibodies raised against Florfenicol Amine would also exhibit high cross-reactivity with this compound.
The performance of these ELISA kits is characterized by parameters such as the 50% inhibition concentration (IC50), limit of detection (LOD), and cross-reactivity with related compounds.
| Assay Target | Assay Format | IC50 | Limit of Detection (LOD) | Cross-Reactivity (Florfenicol) | Reference |
| Florfenicol Amine | Competitive ELISA | 0.153 µg/kg | 0.353 µg/kg (in chicken muscle) | 74.3% | researchgate.net |
| Florfenicol Amine | Indirect Competitive ELISA | 3.34 µg/L | 3.08 µg/kg (in swine muscle) | Not specified | tandfonline.com |
Table 2: Performance characteristics of reported ELISA methods for Florfenicol Amine.
Sample Preparation and Extraction Protocols for Complex Matrices
The effective extraction and clean-up of the analyte from complex biological matrices like serum, plasma, or tissue is a critical step before instrumental analysis to remove interfering substances and concentrate the target compound.
Protein Precipitation Methodologies
Protein precipitation is a straightforward and widely used method for sample preparation, especially for plasma and serum samples. nih.gov This technique involves the addition of an organic solvent to the sample to denature and precipitate proteins, which can then be removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose in the analysis of this compound and its related compounds. nih.govresearchgate.net
A typical protein precipitation protocol involves adding a specific volume of acetonitrile to the sample, vortex mixing to ensure thorough interaction, and then centrifuging at high speed to pellet the precipitated proteins. nih.gov The resulting supernatant, which contains the analyte, can then be directly injected into the LC-MS/MS system or subjected to further clean-up steps. nih.gov Research has shown that a simple protein precipitation with acetonitrile provides a quick and efficient extraction of Florfenicol and Florfenicol Amine from serum and seminal plasma. nih.gov
Solid-Phase Extraction (SPE) and Solid-Supported Liquid Extraction (SSLE)
Solid-Phase Extraction (SPE) is a more selective sample preparation technique than protein precipitation. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For the analysis of florfenicol and its metabolites, various SPE cartridges have been employed, including Oasis MCX and C18 cartridges. semanticscholar.org The choice of sorbent and solvents depends on the chemical properties of the analyte and the matrix. For example, a mixed-mode cation-exchange SPE cartridge can be used for the extraction and cleanup of Florfenicol Amine. researchgate.net
Solid-Supported Liquid Extraction (SSLE) , also known as supported liquid extraction (SLE), is an alternative to traditional liquid-liquid extraction (LLE) that avoids common issues like emulsion formation. chromatographyonline.com In SSLE, the aqueous sample is loaded onto a column packed with an inert, high-surface-area material like diatomaceous earth. The sample disperses over the support material, creating a large surface area for extraction. A water-immiscible organic solvent is then passed through the column to elute the analytes, leaving behind hydrophilic interferences. chromatographyonline.com While specific applications of SSLE for this compound are not extensively documented, this technique has been successfully used for the extraction of a wide range of veterinary drugs from complex matrices like chicken muscle and processed foods. nih.gov Given its effectiveness in handling lipid-rich samples and its compatibility with automation, SSLE presents a viable and efficient option for the sample preparation of this compound from various biological samples. nih.gov
Hydrolytic Pre-treatment for Total Residue Analysis
To accurately determine the total residues of florfenicol, a hydrolytic pre-treatment step is often necessary. This process is designed to convert florfenicol and its various metabolites, including those bound to tissue, into a single marker residue, florfenicol amine. researchgate.nettandfonline.com
Acid-catalyzed hydrolysis is a common approach. oup.commerck-animal-health-usa.com This involves treating the sample with a strong acid, such as hydrochloric acid, and heating it. tandfonline.comnih.gov For instance, a method for analyzing total florfenicol residues in eggs involves hydrolysis at 95-100 °C for four hours. nih.gov This procedure effectively releases matrix-bound residues and converts all metabolites into florfenicol amine, allowing for a comprehensive assessment of the total drug residue. nih.govresearchgate.net Studies have shown that a 24-hour strong acid hydrolysis can fully release florfenicol amine from covalently bound residues in swine muscle. tandfonline.com
Following hydrolysis, the sample undergoes a series of extraction and cleanup steps. These typically include defatting with a nonpolar solvent like ethyl acetate (B1210297) or hexane, followed by basification of the hydrolysate. tandfonline.com The florfenicol amine is then extracted from the aqueous solution using an organic solvent, such as ethyl acetate. tandfonline.com Further cleanup may be achieved using solid-phase extraction (SPE) cartridges, like Oasis MCX, to remove interfering substances before instrumental analysis. nih.govresearchgate.net The final extract is often evaporated to dryness and reconstituted in a suitable solvent for analysis.
Method Validation and Performance Characteristics
The validation of analytical methods is essential to ensure the reliability and accuracy of the results. For the quantification of florfenicol amine using this compound as an internal standard, method validation encompasses several key performance characteristics. nih.govmdpi.com
Evaluation of Linearity and Calibration Curves
Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. For the analysis of florfenicol amine, calibration curves are typically constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte. nih.gov
Numerous studies have demonstrated excellent linearity for florfenicol amine quantification over various concentration ranges. nih.govnih.gov Coefficients of determination (R²) greater than 0.99 are consistently reported, indicating a strong linear relationship. nih.govnih.govnih.govresearchgate.net For example, a UHPLC-MS/MS method for quantifying florfenicol and florfenicol amine in bull serum and seminal plasma showed R² values consistently above 0.99. nih.govresearchgate.net Similarly, a method for analyzing these compounds in goat milk also reported R² values greater than 0.99 for all calibration curves. nih.govfrontiersin.org In another study, calibration curves for florfenicol amine were linear in the range of 0.5 to 100 ng/mL with coefficients of determination higher than 0.998. nih.govresearchgate.netresearchgate.net
Below is a table summarizing the linearity data from various studies:
| Matrix | Concentration Range | Coefficient of Determination (R²) | Reference |
| Bull Serum and Seminal Plasma | Field-appropriate concentrations | >0.99 | nih.govresearchgate.net |
| Goat Milk | 8–4,000 ppb | >0.99 | nih.gov |
| Bovine Tissues and Eel | 0.5–100 ng/mL | >0.998 | nih.govresearchgate.net |
| Donkey Plasma, Urine, and Feces | 5–200 ng/mL | 0.9992, 0.9980, 0.9977 | frontiersin.org |
| Aquatic Products | 0.01–5 μg/L | >0.992 | mdpi.com |
Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)
Accuracy, expressed as the percentage of recovery, and precision, expressed as the relative standard deviation (RSD), are fundamental to method validation. Intra-day precision assesses the variability of results within the same day, while inter-day precision evaluates it over different days. frontiersin.org
For the analysis of florfenicol amine, methods consistently demonstrate high accuracy and precision. In a study on bull serum and seminal plasma, the calculated bias was always within ±15%, and the coefficient of variation (CV%) was below 15% for all quality control levels, for both intra-day and inter-day conditions. nih.govnih.govresearchgate.net Another study on goat milk reported average inter-assay accuracies for florfenicol amine at various concentrations ranging from 97.2% to 108.8%, with an inter-assay coefficient of variation of 3.1 ± 1.3%. frontiersin.org The intra-assay coefficients of variation for florfenicol amine in the same study were between 1.6% and 3.1%. frontiersin.org
The following table presents a summary of accuracy and precision data from different studies:
| Matrix | Spiking Levels | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) | Reference |
| Bull Serum and Seminal Plasma | QC levels | <15% | <15% | Bias within ±15% | nih.govresearchgate.net |
| Goat Milk | 8, 24, 240, 2,400 ppb | 2.8, 3.1, 1.8, 1.6 | 3.1 ± 1.3 | 108.8, 97.2, 103.8, 105.8 | frontiersin.org |
| Catfish Muscle | 0.075–35 mg/g | - | 4.8–17.2 | 85.7–92.3 | oup.commerck-animal-health-usa.com |
| Bovine Tissues and Eel | Two levels | <6% | - | 93–104 | nih.gov |
| Chicken Muscle | - | 2.7-11 | 4.4-16.3 | 86.4-108.1 | researchgate.net |
| Aquatic Products | - | 0.769–13.7 | 0.582–13.3 | 84.0–105 | mdpi.com |
Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. frontiersin.org
For florfenicol amine, these limits vary depending on the matrix and the analytical method employed. A study on goat milk determined the LOD to be approximately 3 ppb and the LOQ to be 8 ppb. nih.govfrontiersin.org In a method for analyzing bovine tissues and eel, the LOD and LOQ were estimated to be 0.0005 mg/kg and 0.01 mg/kg, respectively. nih.govresearchgate.net Another study on donkey plasma, urine, and feces reported an LOD of 0.5 μg/kg and an LOQ of 1.0 μg/g or μg/mL. frontiersin.org
Here is a table summarizing the LOD and LOQ values for florfenicol amine in various matrices:
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Goat Milk | ~3 ppb | 8 ppb | nih.govfrontiersin.org |
| Catfish Muscle | 0.044 mg/g | 0.075 mg/g | oup.commerck-animal-health-usa.com |
| Bovine Tissues and Eel | 0.0005 mg/kg | 0.01 mg/kg | nih.govresearchgate.net |
| Donkey Plasma, Urine, and Feces | 0.5 μg/kg | 1.0 μg/g or μg/mL | frontiersin.org |
| Eggs | 0.5 μg/kg | 1.0 μg/kg | nih.gov |
| Chicken Muscle | 0.353 μg kg⁻¹ | - | rsc.org |
| Aquatic Products | 0.01 μg/kg | - | mdpi.com |
Analysis of Matrix Effects, Extraction Recovery, and Process Efficiency
Matrix effects, which are the influence of co-eluting, interfering substances on the ionization of the target analyte, can significantly impact the accuracy of LC-MS/MS methods. mdpi.com The use of an isotopically labeled internal standard like this compound is crucial for compensating for these effects. nih.govresearchgate.net
Extraction recovery assesses the efficiency of the extraction procedure, while process efficiency considers the combined effects of extraction recovery and matrix effects. mdpi.com These parameters are typically evaluated by comparing the analyte response in post-extraction spiked samples to pre-extraction spiked samples and to a standard solution. mdpi.com
A study on bull serum and seminal plasma confirmed the absence of significant matrix effects and demonstrated optimal recovery and global process efficiency. nih.gov In another study on goat milk, the average recovery for florfenicol amine was 30.9 ± 0.7%. frontiersin.org A method for analyzing bovine tissues and eel showed negligible matrix effects and minimal analyte loss, with recoveries between 93% and 104%. nih.govresearchgate.net
The following table provides an overview of these parameters from different studies:
| Matrix | Matrix Effect | Extraction Recovery (%) | Process Efficiency | Reference |
| Bull Serum and Seminal Plasma | No significant effect | Optimal | Optimal | nih.gov |
| Goat Milk | - | 30.9 ± 0.7 | - | frontiersin.org |
| Catfish Muscle | - | 85.7–92.3 | - | oup.commerck-animal-health-usa.com |
| Bovine Tissues and Eel | Negligible | 93–104 | Minimal analyte loss | nih.govresearchgate.net |
| Chicken Muscle | - | 70.3–100 | - | rsc.org |
Selectivity and Interference Studies
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. nih.gov For the analysis of florfenicol amine, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. nih.govnih.govfrontiersin.org
In a study on bull serum and seminal plasma, the analysis of ten blank samples from each matrix showed no chromatographic interferences at the retention time of the monitored transitions for florfenicol amine, confirming the method's high selectivity. nih.gov Similarly, a method for goat milk analysis showed no interfering peaks in non-spiked control milk. nih.govfrontiersin.org Furthermore, a method for catfish muscle was confirmed to be selective by assessing potential interference from two florfenicol analogs (chloramphenicol and thiamphenicol) and six other drugs, none of which co-chromatographed or interfered with the quantification of florfenicol amine. merck-animal-health-usa.com
Metabolic Pathways and Biotransformation Studies of Florfenicol Amine
In Vivo Metabolism of Florfenicol (B1672845) to Florfenicol Amine in Animal Systems
Following administration, florfenicol undergoes extensive biotransformation in various animal species, including cattle, swine, poultry, and fish. nih.govmdpi.comacs.orgitjfs.com The liver is the principal site for this metabolic activity, where enzymatic processes convert the parent drug into several intermediate compounds before ultimately forming florfenicol amine. acs.orgabcam.com Studies in multiple species have shown that while a portion of florfenicol is excreted unchanged, a significant percentage is metabolized. biopharm.vetasm.org For instance, in pigs, approximately 11.2% to 17% of florfenicol is excreted as florfenicol amine. asm.org Similarly, in donkeys, florfenicol is rapidly absorbed and metabolized, with florfenicol amine showing a slower elimination rate than the parent compound. frontiersin.orgnih.govresearchgate.net The formation of florfenicol amine is a result of de-acetylation of the parent florfenicol molecule within the animal's body. abcam.com
The biotransformation of florfenicol to florfenicol amine is not a direct conversion but involves several intermediate metabolites. nih.gov Research has identified these key intermediates, which are formed through various metabolic reactions. The primary metabolites that precede the formation of florfenicol amine include florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol. nih.govmdpi.comitjfs.comasm.org
The presence and concentration of these metabolites can vary depending on the animal species and the specific tissue. acs.orgwas.org For example, in tilapia, florfenicol alcohol is considered the primary and most persistent metabolite, followed by florfenicol amine. nih.govresearchgate.net In pigs, florfenicol oxamic acid and florfenicol alcohol have been identified in urine, alongside florfenicol amine. asm.org Monochloroflorfenicol has also been noted as a metabolite, particularly in studies involving anaerobic degradation conditions. veterinarypharmacon.comfda.gov
Table 1: Key Intermediate Metabolites in the Biotransformation of Florfenicol
| Intermediate Metabolite | Abbreviation | Metabolic Pathway Involvement | Key Findings |
|---|---|---|---|
| Florfenicol Alcohol | FFOH | Oxidative Pathway | A primary intermediate in the metabolic route to florfenicol amine. was.org In some fish species like tilapia, it is the primary and most persistent metabolite. nih.govresearchgate.net |
| Florfenicol Oxamic Acid | FCOOH | Oxidative Pathway | Identified as a urinary metabolite in pigs and other animals. nih.govasm.org Represents a significant portion of florfenicol's metabolic profile. asm.org |
This table summarizes the main intermediate metabolites identified during the conversion of florfenicol to florfenicol amine based on available research findings.
The transformation of florfenicol and its intermediates is mediated by specific enzymatic systems primarily located in the liver. abcam.com The conversion pathways can be broadly categorized as oxidative and reductive. was.org
The primary pathway involves hepatic enzymatic processes, such as those involving cytochrome P450 enzymes, which are crucial for modifying foreign compounds. abcam.com The formation of florfenicol amine occurs through the hydrolysis of the dichloroacetamide group of florfenicol, a process often referred to as de-acetylation. bioaustralis.comabcam.com The formation of florfenicol alcohol and subsequently florfenicol oxamic acid is part of an oxidative route, while the generation of monochloroflorfenicol is associated with a reductive pathway. was.org In many terrestrial animals and some aquatic species, the oxidative pathway leading through florfenicol alcohol to florfenicol amine is considered the predominant route. was.org
Identification of Intermediate Metabolites (e.g., Florfenicol Alcohol, Florfenicol Oxamic Acid, Monochloroflorfenicol)
Role of Florfenicol-d3 (B3026104) Amine in Elucidating Metabolic Fate
Understanding the metabolic fate of florfenicol requires highly accurate and sensitive analytical methods to quantify the parent drug and its various metabolites in complex biological matrices like plasma, tissue, and urine. This is where Florfenicol-d3 Amine plays a critical role.
This compound is a deuterium-labeled stable isotope of florfenicol amine. veeprho.commedchemexpress.com In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are used as internal standards. nih.govveeprho.com
The function of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. Because this compound is chemically identical to florfenicol amine but has a slightly higher mass due to the deuterium (B1214612) atoms, it behaves almost identically during extraction, cleanup, and chromatographic separation. medchemexpress.com However, it can be distinguished by the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the analytical process, researchers can accurately quantify the concentration of the naturally occurring florfenicol amine by comparing the instrument's response for the two compounds. veeprho.com This technique significantly improves the precision, accuracy, and reliability of pharmacokinetic and metabolic studies, allowing for precise determination of residue levels and elimination half-lives of florfenicol and its metabolites in different animal species. nih.govveeprho.com The use of such stable isotope-labeled standards is essential for regulatory analysis and for generating the robust data needed to understand the complete metabolic profile of florfenicol. researchgate.netnih.govresearchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| Florfenicol |
| This compound |
| Florfenicol Amine |
| Florfenicol Alcohol |
| Florfenicol Oxamic Acid |
| Monochloroflorfenicol |
| Chloramphenicol-d5 |
| Thiamphenicol |
Pharmacokinetic Investigations of Florfenicol Amine in Animal Models
Absorption Characteristics Across Species
Following the administration of florfenicol (B1672845), it is metabolized in the body to form florfenicol amine. researchgate.net The absorption characteristics of the parent compound invariably influence the appearance and concentration of florfenicol amine in the systemic circulation. Studies have shown that florfenicol is rapidly absorbed in several animal species, leading to the subsequent detection of florfenicol amine in plasma.
In broiler chickens, after oral administration of florfenicol, its metabolite florfenicol amine was detected, reaching a maximum concentration (Cmax) of 2.22±1.71 µg/mL at 1.61±1.02 hours. e-jvc.org Similarly, in donkeys receiving a single oral dose of florfenicol, florfenicol amine was rapidly absorbed, with a Cmax of 0.08 µg/mL observed at 0.72 hours. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org In rabbits, oral administration of florfenicol resulted in the detection of florfenicol amine with a Cmax of 3.38 ± 0.97 µg/mL at 2.10 ± 1.08 hours. nih.gov
The rate and extent of florfenicol amine formation can vary between species. For instance, a comparative study between sheep and rabbits showed that rabbits had significantly higher plasma concentrations of florfenicol amine, suggesting a greater extent of metabolism of florfenicol to its amine metabolite in rabbits compared to sheep. redalyc.org
Distribution Patterns in Animal Tissues and Biological Fluids
Florfenicol amine distributes into various tissues and biological fluids, and its concentration can differ significantly among them. As the marker residue for florfenicol, its distribution is of particular interest in food-producing animals. e-jvc.orgmdpi.com
In cattle, florfenicol amine is found in edible tissues, and its sum with the parent compound is used for setting maximum residue limits (MRLs) in muscle, liver, and kidney. europa.eunih.gov Studies in broiler chickens have shown that after multiple oral doses of florfenicol, florfenicol amine residues can persist in the kidney and liver for up to 7 days. acs.org Specifically, concentrations of 60.67 ± 13.05 µg/kg in the kidney and 48.50 ± 13.07 µg/kg in the liver were detected. acs.org
In fish species like the snubnose pompano, florfenicol amine was found in low concentrations in plasma and all examined tissues. researchgate.net In rainbow trout, the highest concentrations of florfenicol amine were found in the kidney, followed by the intestine, skin, liver, gill, and muscle. nih.gov Similarly, in Nile tilapia, the residues of florfenicol amine were highest in the kidney, followed by skin, liver, muscle, gill, intestine, and brain. researchgate.net In orange-spotted grouper, florfenicol amine was detected in plasma, bile, muscle, liver, skin, gill, intestine, and kidney. nih.gov
A study in lactating goats investigated the depletion of florfenicol amine in plasma and milk. nih.gov Furthermore, research in bulls aimed to quantify florfenicol amine in seminal plasma, indicating an interest in its distribution within the reproductive tract. nih.gov
| Animal Species | Tissue/Fluid | Concentration of Florfenicol Amine | Citation |
| Broiler Chickens | Kidney | 60.67 ± 13.05 µg/kg | acs.org |
| Liver | 48.50 ± 13.07 µg/kg | acs.org | |
| Rainbow Trout | Kidney | Highest concentration | nih.gov |
| Intestine | Second highest concentration | nih.gov | |
| Skin | Third highest concentration | nih.gov | |
| Nile Tilapia | Kidney | Highest residue level | researchgate.net |
| Skin | Second highest residue level | researchgate.net | |
| Liver | Third highest residue level | researchgate.net |
Elimination and Excretion Dynamics in Different Animal Species
Florfenicol amine, along with its parent compound, is eliminated from the body through various routes, primarily via urine and feces. frontiersin.orgnih.gov The dynamics of this elimination process can vary significantly across different animal species.
In donkeys, florfenicol amine is predominantly excreted through urine. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net The elimination half-life of florfenicol amine in donkey plasma was found to be 15.95 hours, which is considerably longer than that of the parent compound. frontiersin.orgnih.gov This suggests a slower elimination rate for the metabolite. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net
In broiler chickens, florfenicol amine showed a slower elimination compared to florfenicol, with a terminal half-life of 2.64±1.39 hours after oral administration of the parent drug. e-jvc.org In pigs, a significant portion of administered florfenicol is excreted in the urine and feces within two weeks. mdpi.com Studies in fish have also highlighted the role of bile in the elimination of florfenicol. researchgate.net
Urinary excretion is a major pathway for the elimination of florfenicol amine. frontiersin.orgnih.gov In donkeys, the amount of florfenicol amine recovered in urine was 63.62 µg after a single oral dose of florfenicol. frontiersin.orgfrontiersin.org The elimination half-life of florfenicol amine in urine was 40.26 hours, with the maximum excretion rate of 4.03 µg/h reached at 32.20 hours. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net These findings indicate that the kidneys play a major role in the clearance of this metabolite. frontiersin.orgfrontiersin.org In pigs, studies have shown that about 70-80% of an administered florfenicol dose is excreted via urine and feces. mdpi.com
Fecal excretion is another route for the elimination of florfenicol amine, although it appears to be less significant than urinary excretion in some species. frontiersin.orgnih.gov In donkeys, the amount of florfenicol amine recovered from feces was 0.22 µg. frontiersin.orgfrontiersin.org The maximum excretion rate in feces was 0.01 µg·h−1, reached at 33.40 hours. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net This confirms that for donkeys, fecal excretion is a minor pathway compared to urinary excretion for florfenicol amine. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org
Urinary Excretion Mechanisms and Rates
Comparative Pharmacokinetic Analysis Across Animal Species
The pharmacokinetics of florfenicol amine exhibit considerable variation across different animal species. frontiersin.org These differences can be attributed to factors such as species-specific metabolic rates, physiological characteristics, and routes of administration of the parent drug. redalyc.org
A comparison of pharmacokinetic parameters reveals these inter-species differences. For instance, the elimination half-life of florfenicol amine in donkeys (15.95 h) is substantially longer than in broiler chickens (2.64 h) and rabbits (2.35 h). e-jvc.orgfrontiersin.orgnih.gov This indicates that florfenicol amine persists in the systemic circulation of donkeys for a longer duration.
The peak plasma concentration (Cmax) of florfenicol amine also varies, with broiler chickens and rabbits showing higher values (2.22 µg/mL and 3.38 µg/mL, respectively) compared to donkeys (0.08 µg/mL). e-jvc.orgfrontiersin.orgnih.gov These differences in pharmacokinetic profiles are critical for establishing appropriate withdrawal times for florfenicol in food-producing animals to ensure food safety. acs.org
Furthermore, a study comparing sheep and rabbits demonstrated that rabbits have a higher metabolite ratio, indicating more extensive metabolism of florfenicol to florfenicol amine than in sheep. redalyc.org Such comparative analyses are vital for extrapolating pharmacokinetic data across species and for understanding species-specific differences in drug metabolism and disposition.
Environmental Dynamics and Residue Science of Florfenicol Amine
Occurrence and Distribution in Environmental Compartments
The widespread use of Florfenicol (B1672845) in livestock and aquaculture leads to the excretion of its metabolite, Florfenicol Amine, into waste streams. hpc-standards.com This initiates its entry and distribution into various environmental matrices.
Detection in Animal Waste Effluents
Florfenicol Amine is frequently detected in animal waste, such as pig slurry. nih.gov The parent compound, Florfenicol, can degrade rapidly in animal manure, leading to the formation of Florfenicol Amine. whiterose.ac.ukresearchgate.net For instance, in pig slurry, the transformation of Florfenicol is primarily a biotic process. whiterose.ac.uk While Florfenicol itself may not be detectable in manure due to rapid degradation, its metabolite, Florfenicol Amine, can be present, confirming the recent use of the parent drug. mdpi.com The detection of these residues in animal waste highlights a direct pathway for their introduction into the wider environment through manure application as fertilizer. hpc-standards.com
Presence in Aquatic Ecosystems and Sediments
From agricultural lands, Florfenicol and its metabolites can be transported into aquatic environments. ijah.in While some studies have reported that Florfenicol Amine may not be detectable in the sediments of aquaculture systems, others have successfully quantified it. frontiersin.org The detection limits for Florfenicol Amine in sediments have been reported to be around 15 ng/g. frontiersin.org The presence of Florfenicol residues has been confirmed in coastal waters and sediments. ijah.infrontiersin.orgnih.gov However, the metabolites of Florfenicol are known to be poorly adsorbed in sediment. ijah.inresearchgate.net The half-life of Florfenicol in pond water has been observed to be between 30.76 and 51.48 hours, while in sediment, it is significantly longer, ranging from 25.42 to 53.59 days. nih.gov
Soil Residue Dynamics
When animal manure is used as fertilizer, Florfenicol Amine can be introduced into the soil. mdpi.com Low concentrations of Florfenicol Amine, in the range of 0.4–1.2 µg kg−1, have been detected in soil following the application of pig slurry. researchgate.netmdpi.com The degradation of Florfenicol in soil is a critical process, with studies investigating its behavior in various agricultural soils. nih.gov The transformation of Florfenicol to Florfenicol Amine in soil is influenced by both biotic and abiotic factors. nih.gov One major transformation product, identified as Florfenicol Amine, was detected in all four non-sterile soils tested over a 120-day incubation period. anses.fr
Environmental Degradation Pathways
The persistence of Florfenicol Amine in the environment is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.
Hydrolysis and Photolysis Studies
Hydrolysis and photolysis are key abiotic degradation pathways for many chemical compounds in the environment. up.pt Studies have shown that Florfenicol is unstable under both acidic and alkaline conditions, leading to its degradation. cdnsw.comnih.govresearchgate.net The degradation is reportedly faster in alkaline conditions. cdnsw.com Specifically, the hydrolysis of the amide linkage is a primary degradation route under both acidic and alkaline conditions. researchgate.net While Florfenicol itself is unlikely to significantly degrade through photolysis in pure water, the presence of natural substances in fresh water can facilitate solar photolytic degradation, with a reported half-life of 99 ± 16 hours. fda.gov
Biotic Degradation Processes in Environmental Matrices
Biotic degradation is a significant pathway for the removal of Florfenicol and the formation of Florfenicol Amine in environmental matrices like soil and manure. whiterose.ac.ukresearchgate.net Microbial communities play a major role in the biodegradation of Florfenicol. researchgate.net In non-sterile pig slurries, biotic degradation is the primary removal mechanism for Florfenicol. whiterose.ac.uk The rapid degradation of Florfenicol under neutral to alkaline conditions in these slurries is a result of biotic transformation into monochloroflorfenicol, which is an unstable intermediate that further degrades into Florfenicol Amine. whiterose.ac.ukresearchgate.net The degradation of Florfenicol in soil involves several pathways, including amide hydrolysis, which leads to the formation of Florfenicol Amine. researchgate.net
The following table summarizes the degradation half-lives (DT50) of Florfenicol under various conditions, which influences the formation of Florfenicol Amine.
| Condition | Matrix | pH | Half-life (DT50) | Reference |
| Biotic | Pig Slurry | 5.5 | 2-209 hours | whiterose.ac.uk |
| Biotic | Pig Slurry | 7 | 35.28-234 hours | whiterose.ac.uk |
| Biotic | Pig Slurry | Neutral/Alkaline | < 2 hours | mdpi.com |
| Biotic | Soil/Water System | - | 1.0 day (Florfenicol) | fda.gov |
| Biotic | Soil/Water System | - | 2.4 days (Monochloroflorfenicol) | fda.gov |
| Abiotic (Anaerobic) | Pig Manure Slurry | - | 1.35-3.61 hours | researchgate.net |
Residue Monitoring and Analysis in Animal-Derived Products
The monitoring of veterinary drug residues in food products derived from animals is a critical component of ensuring food safety. For the synthetic antibiotic florfenicol, which is widely used in livestock and aquaculture, regulatory agencies have established maximum residue limits (MRLs). nih.govr-biopharm.com The analysis of these residues, particularly the metabolite florfenicol amine, is essential for verifying compliance with these regulations.
Quantification in Livestock and Aquaculture Products (e.g., Meat, Milk, Eggs, Fish)
Various analytical methods are employed for the quantification of florfenicol and its primary metabolite, florfenicol amine, in a range of animal-derived products. These methods are crucial for regulatory surveillance and include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
A study focusing on beef, pork, chicken, shrimp, eel, and flatfish utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS to simultaneously quantify chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine. frontiersin.orgfrontiersin.org This method demonstrated good recovery rates, ranging from 64.26% to 116.51% for all analytes, with relative standard deviations (RSDs) at or below 18.05%. frontiersin.org The limits of detection (LODs) were between 0.005 and 3.1 µg/kg, and the limits of quantification (LOQs) were between 0.02 and 10.4 µg/kg. frontiersin.org
In aquaculture, a method for quantifying florfenicol amine in channel catfish muscle was validated using acid hydrolysis followed by cleanup and liquid chromatography with UV detection. merck-animal-health-usa.comoup.com This method was validated at five concentrations ranging from 0.075 to 35 µg/g of muscle, with mean recoveries between 85.7% and 92.3% and RSDs from 4.8% to 17.2%. merck-animal-health-usa.comoup.com The limit of detection for this assay was 0.044 µg/g of muscle. merck-animal-health-usa.comoup.com Analysis of catfish muscle with incurred florfenicol residues showed RSD values below 5%. merck-animal-health-usa.comoup.com Similarly, a study on tilapia fillets evaluated the depletion of florfenicol amine after administration of medicated feed. thefishsite.com
For bovine tissues and eel, a reliable LC-MS/MS method was developed to determine total florfenicol residues by analyzing florfenicol and its metabolites as florfenicol amine after acid hydrolysis. nih.gov This method yielded excellent recoveries of 93-104% with RSDs below 6% for all compounds in eel and bovine muscle, fat, and liver. nih.gov
The use of florfenicol is prohibited in animals producing eggs or milk for human consumption. r-biopharm.comfera.co.uk However, analytical methods have been developed for surveillance purposes. An accelerated solvent extraction method coupled with high-performance liquid chromatography-tandem triple quadrupole mass spectrometry (HPLC-MS/MS) was developed for detecting florfenicol and florfenicol amine in egg samples. mdpi.com This method reported LODs and LOQs of 0.04–0.5 μg/kg and 0.1–1.5 μg/kg, respectively, with recovery rates between 90.84% and 108.23%. mdpi.com
Below are interactive tables summarizing the quantification methods and findings in various animal products:
Table 1: Quantification of Florfenicol Amine in Livestock and Aquaculture Products
| Product | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
|---|---|---|---|---|---|
| Beef, Pork, Chicken | QuEChERS LC-MS/MS | 0.005–3.1 µg/kg | 0.02–10.4 µg/kg | 64.26-116.51 | frontiersin.orgfrontiersin.org |
| Shrimp, Eel, Flatfish | QuEChERS LC-MS/MS | 0.005–3.1 µg/kg | 0.02–10.4 µg/kg | 64.26-116.51 | frontiersin.orgfrontiersin.org |
| Channel Catfish Muscle | Acid Hydrolysis, LC-UV | 0.044 µg/g | - | 85.7-92.3 | merck-animal-health-usa.comoup.com |
| Bovine Muscle, Fat, Liver | Acid Hydrolysis, LC-MS/MS | - | - | 93-104 | nih.gov |
| Eel | Acid Hydrolysis, LC-MS/MS | - | - | 93-104 | nih.gov |
Significance of Florfenicol Amine as a Marker Residue for Total Florfenicol Content
Florfenicol is metabolized in the edible tissues of animals like cattle, pigs, chickens, and fish, with florfenicol amine being a major metabolite. nih.govfrontiersin.org In many countries, florfenicol amine has been designated as the marker residue for indicating the presence of total florfenicol. frontiersin.orgfrontiersin.orgresearchgate.net This is because regulatory limits are often set for the sum of florfenicol and its metabolites, measured as florfenicol amine. r-biopharm.comfera.co.uk
The rationale for using florfenicol amine as a marker is that florfenicol and its other known metabolites can be chemically converted to florfenicol amine through acid hydrolysis. merck-animal-health-usa.comoup.comnih.gov This process also releases florfenicol amine from non-extractable tissue residues. merck-animal-health-usa.comoup.com Therefore, quantifying florfenicol amine in hydrolyzed tissue extracts provides a more accurate and comprehensive measure of the total florfenicol-related residue levels than simply measuring the parent drug alone. merck-animal-health-usa.comoup.com
For instance, in the European Union, the MRLs for florfenicol are defined as the "sum of florfenicol and its metabolites measured as florfenicol-amine". r-biopharm.com This regulatory approach simplifies monitoring and enforcement by focusing on a single, stable analytical target. The analytical methods used for regulatory purposes are often based on the conversion of florfenicol and its metabolites to florfenicol amine via acid hydrolysis, followed by quantification using techniques like LC-MS/MS. fera.co.uk
This approach ensures that the total exposure to florfenicol-related compounds from consuming animal products is accounted for, safeguarding public health. The stability of florfenicol amine also makes it a reliable analyte for routine monitoring programs.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Chloramphenicol |
| Florfenicol |
| Florfenicol-d3 (B3026104) Amine |
| Florfenicol Amine |
Applications of Florfenicol D3 Amine As an Isotopic Tracer and Reference Standard in Research
Utility as an Internal Standard in Quantitative Analytical Methods
In quantitative analysis, internal standards are essential for correcting variations that can occur during sample preparation and analysis. scioninstruments.com Florfenicol-d3 (B3026104) amine is frequently employed as an internal standard, particularly in chromatographic and mass spectrometric techniques. veeprho.com
Enhancing Accuracy and Precision in Mass Spectrometry
The use of stable isotope-labeled internal standards, such as florfenicol-d3 amine, is a cornerstone of high-quality quantitative mass spectrometry. clearsynth.com These standards are chemically almost identical to the analyte of interest (the non-labeled compound) but have a different mass due to the presence of heavy isotopes like deuterium (B1214612). clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com
By adding a known amount of this compound to a sample at an early stage, any loss of the target analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. scioninstruments.com The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations and enhances the accuracy and precision of the measurement. scioninstruments.com This technique is particularly crucial for correcting "matrix effects," where other components in a complex sample can interfere with the analyte's signal. clearsynth.com
A prime example of this application is in the simultaneous quantification of florfenicol (B1672845) and its metabolite, florfenicol amine, in biological matrices like bull serum and seminal plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). researchgate.netnih.gov In such studies, florfenicol-d3 is used as the internal standard to ensure reliable and accurate results. researchgate.netnih.gov
Table 1: Key Parameters in a Validated UHPLC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Result | Significance |
|---|---|---|
| Linearity (R²) | >0.99 | Indicates a strong correlation between concentration and instrument response across a specified range. researchgate.netnih.gov |
| Accuracy (Bias) | Within ±15% | Demonstrates how close the measured value is to the true value. researchgate.netnih.govnih.gov |
| Precision (CV%) | <15% | Shows the low variability of repeated measurements. researchgate.netnih.govnih.gov |
Applications in Therapeutic Drug Monitoring and Metabolic Research
This compound is an invaluable tool for therapeutic drug monitoring (TDM) and studies investigating the metabolism of florfenicol. veeprho.comclearsynth.com TDM involves measuring drug concentrations in a patient's bloodstream to ensure that levels are within a therapeutic range. The use of a deuterated internal standard like this compound in these analyses provides the high level of accuracy required for clinical decision-making. mdpi.com
In metabolic research, this compound helps in accurately quantifying florfenicol and its metabolites in various biological samples. clearsynth.com This is crucial for understanding the pharmacokinetic profile of the parent drug, including its absorption, distribution, metabolism, and excretion (ADME). medchemexpress.commedchemexpress.com For instance, studies have used deuterated standards to investigate the pharmacokinetics of florfenicol and florfenicol amine in animals like donkeys, providing a basis for appropriate dosing regimens. frontiersin.orgfrontiersin.org
Role in Method Development and Validation for Florfenicol and its Metabolites
The development and validation of robust and reliable analytical methods are critical for regulatory approval and quality control. clearsynth.comclearsynth.com this compound plays a significant role in this process. clearsynth.comclearsynth.com During method development, it is used to optimize various parameters of the analytical procedure, such as extraction efficiency and chromatographic separation. clearsynth.com
In method validation, this compound serves as a reference to demonstrate the method's performance characteristics, including linearity, accuracy, precision, and selectivity. clearsynth.comresearchgate.netnih.gov By using a stable isotope-labeled standard, researchers can confidently establish that the analytical method is suitable for its intended purpose, whether for residue analysis in food products or for pharmacokinetic studies. veeprho.comaxios-research.com A study quantifying florfenicol and florfenicol amine in bull serum and seminal plasma demonstrated the successful validation of a UHPLC-MS/MS method using florfenicol-d3 as an internal standard, confirming the method's suitability for determining concentration-time profiles. researchgate.netnih.govnih.gov
Contribution to Understanding Drug Disposition and Environmental Fate
Understanding how a drug is distributed and metabolized within an organism (drug disposition) and how it behaves in the environment (environmental fate) is crucial for assessing its safety and impact. medchemexpress.comijah.in this compound is used as a tracer in studies designed to elucidate these pathways. clearsynth.com
By administering the labeled compound, researchers can track its movement and transformation within a biological system or an environmental compartment. clearsynth.com This allows for the accurate measurement of the parent drug and its metabolites, providing insights into metabolic pathways and excretion routes. medchemexpress.com For example, research on the pharmacokinetics of florfenicol in various animal species has been facilitated by the use of such labeled compounds to quantify the drug and its primary metabolite, florfenicol amine. frontiersin.orgfrontiersin.org
Concerns about the environmental impact of veterinary drugs like florfenicol are growing. ijah.in Studies on the environmental fate of florfenicol, including its degradation into products like florfenicol amine in aquatic ecosystems, rely on precise analytical methods that often employ isotopically labeled standards for accurate quantification. ijah.inresearchgate.net
Establishment of Traceability and Quality Control in Research
In analytical chemistry, metrological traceability is the property of a measurement result that allows it to be related to a reference, typically a national or international standard, through an unbroken chain of calibrations. rsc.org High-purity, well-characterized reference materials like this compound are essential for establishing this traceability. axios-research.com They serve as a benchmark against which laboratory working standards and results can be compared, ensuring consistency and comparability of data across different laboratories and over time. rsc.org
For quality control (QC) purposes, this compound is used in the preparation of QC samples. clearsynth.comclearsynth.com These samples are analyzed alongside test samples to monitor the performance of the analytical method and ensure that it remains within established control limits. clearsynth.comclearsynth.com The use of a stable isotope-labeled standard for QC applications is a hallmark of a robust quality assurance program in any analytical laboratory. axios-research.com
Q & A
Q. What analytical methods are recommended for quantifying Florfenicol-d3 Amine in biological matrices?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key parameters include:
- Chromatographic separation : Use a BEH C18 or phenyl column to achieve sharp peaks within 3.5 minutes .
- Mobile phase : 10 mM ammonium acetate with 0.05% acetic acid (aqueous) and acetonitrile (organic) for gradient elution .
- Internal standards : Florfenicol-d3 and Florfenicol amine-d3 as isotopically labeled internal standards to correct for matrix effects .
- Sample preparation : Ethyl acetate extraction followed by reconstitution in 10/90 ACN/H₂O, validated for serum, milk, and tissues .
Q. How should this compound standards be stored to ensure stability?
Standards should be stored at −20°C for long-term stability (up to 12 months) . Short-term storage (e.g., during experiments) requires refrigeration at 0–6°C to prevent degradation . Stock solutions in methanol or ACN remain stable for 3 months when kept at −20°C .
Q. What are the critical steps in preparing calibration curves for this compound quantification?
- Prepare a mixed intermediate solution with concentrations adjusted for the free form of Florfenicol amine (correcting for salt forms like HCl) .
- Use at least eight calibration points (e.g., 0.1–50 µg/mL) to ensure linearity (R² > 0.99) .
- Validate daily with QC samples to confirm accuracy (bias ±15%) and precision (CV% <15%) .
Q. Why is this compound used as a reference material in residue studies?
It serves as a non-antibiotic metabolite marker for Florfenicol, critical for monitoring environmental and animal tissue residues. Its deuterated form minimizes interference in MS detection, enhancing specificity .
Advanced Research Questions
Q. How can matrix effects be mitigated when analyzing this compound in complex biological samples?
- Internal standardization : Use deuterated analogs (e.g., Florfenicol amine-d3) to normalize recovery variations .
- Extraction optimization : Employ sequential solvent extraction (e.g., ethyl acetate followed by buffer reconstitution) to reduce lipid/protein interference .
- Post-column infusion : Assess ion suppression/enhancement and adjust mobile phase additives (e.g., 0.05% acetic acid) to stabilize ionization .
Q. What experimental strategies resolve contradictions in this compound recovery rates across studies?
- Cross-validation : Compare results using alternative methods (e.g., immunoassay vs. LC-MS/MS) to identify methodological biases .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to account for recovery differences in tissues vs. fluids .
- Stress testing : Expose samples to extreme conditions (e.g., pH shifts, thermal stress) to evaluate stability thresholds .
Q. How do chromatographic conditions influence the separation of this compound from co-eluting metabolites?
- Column chemistry : Phenyl columns improve selectivity for aromatic metabolites over C18 columns .
- Gradient optimization : Adjust organic phase ramp (e.g., 5–95% ACN in 3.5 min) to resolve Florfenicol amine from structurally similar compounds like thiamphenicol .
- Temperature control : Maintain column temperature at 40°C to enhance peak symmetry and retention time reproducibility .
Q. What are the limitations of using this compound as an internal standard in multi-residue assays?
- Isotopic cross-talk : Ensure sufficient mass separation (e.g., ≥3 Da) between analyte and internal standard transitions to avoid spectral overlap .
- Batch variability : Source standards from certified suppliers (e.g., Toronto Research Chemicals) to guarantee isotopic purity ≥98% .
- Concentration matching : Use internal standard concentrations proportional to expected analyte levels (e.g., 12.5 µg/mL for residue studies) .
Q. How can machine learning enhance the prediction of this compound stability under varying environmental conditions?
Q. What validation protocols are essential for regulatory compliance in this compound detection?
- Linearity and sensitivity : Demonstrate a limit of quantification (LOQ) ≤1 µg/kg in tissues and fluids .
- Cross-contamination checks : Validate specificity against 20+ structurally related amphenicols (e.g., chloramphenicol-D5) .
- Inter-laboratory reproducibility : Participate in proficiency testing programs using standardized protocols (e.g., GB 31658.20-2022) .
Methodological Notes
- Conflict resolution : Discrepancies in storage conditions (e.g., 0–6°C vs. −20°C) reflect application-specific requirements; validate stability for each matrix .
- Advanced troubleshooting : For unresolved peaks, employ high-resolution MS (HRMS) or derivatization (e.g., dansyl chloride) to enhance detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
